molecular formula C20H22N4O4 B11338482 N-methyl-N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

N-methyl-N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

Cat. No.: B11338482
M. Wt: 382.4 g/mol
InChI Key: UGMOJNRPQKNCMO-UHFFFAOYSA-N
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Description

N-METHYL-N-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is a complex organic compound featuring a benzodiazole core, a morpholine ring, and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzodiazole Core: This can be achieved by cyclization reactions involving ortho-phenylenediamine and carboxylic acids or their derivatives.

    Introduction of the Morpholine Ring: This step often involves nucleophilic substitution reactions where morpholine is introduced to the benzodiazole core.

    Attachment of the Furan Carboxamide Group: This is usually done through amide bond formation, where the furan carboxylic acid reacts with an amine group on the benzodiazole-morpholine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodiazole or furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-METHYL-N-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or oncological pathways.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.

    Materials Science: It may be utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action for N-METHYL-N-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-METHYL-2-MORPHOLIN-4-YLETHANAMINE
  • N-METHYL-N- [4- (2-MORPHOLIN-4-YLETHOXY)BENZYL]AMINE

Uniqueness

N-METHYL-N-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a benzodiazole core, morpholine ring, and furan carboxamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-methyl-N-[[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C20H22N4O4/c1-22(20(26)17-7-4-10-28-17)13-18-21-15-5-2-3-6-16(15)24(18)14-19(25)23-8-11-27-12-9-23/h2-7,10H,8-9,11-14H2,1H3

InChI Key

UGMOJNRPQKNCMO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3)C(=O)C4=CC=CO4

Origin of Product

United States

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